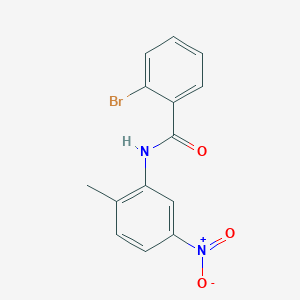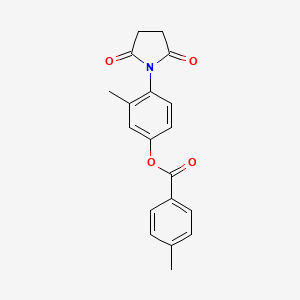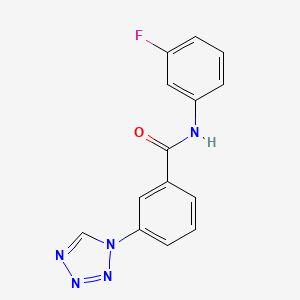![molecular formula C11H15N3O4S B5835934 N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide](/img/structure/B5835934.png)
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders. In
作用机制
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide acts as a selective agonist for mGluR7, a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 by N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide leads to the inhibition of neurotransmitter release, particularly glutamate, which is involved in many neurological disorders. This inhibition of glutamate release leads to a decrease in excitatory neurotransmission, which can be beneficial in conditions such as epilepsy and stroke.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been found to increase the activity of antioxidant enzymes, which can protect against oxidative stress in the brain. These effects suggest that N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide may have a neuroprotective role in various neurological disorders.
实验室实验的优点和局限性
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has several advantages for lab experiments. It is a highly selective agonist for mGluR7, which allows for specific targeting of this receptor. Additionally, N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been optimized for high yields and purity, making it a reliable compound for research purposes. However, there are also limitations to using N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide in lab experiments. Its effects may be limited to animal models, and further research is needed to determine its efficacy in humans. Additionally, the potential for off-target effects of N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide must be carefully considered in experimental design.
未来方向
For research on N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide include its potential therapeutic applications in neurodegenerative diseases and the development of novel compounds that target mGluR7.
合成方法
The synthesis of N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide involves the reaction of 4-(chlorosulfonyl)aniline with morpholinecarboxylic acid in the presence of a base to form the intermediate product. This intermediate is then reacted with ammonia to yield N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide. The synthesis of N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been optimized to produce high yields and purity, making it an attractive compound for research purposes.
科学研究应用
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in models of Parkinson's disease, Huntington's disease, and traumatic brain injury. Additionally, N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been found to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
属性
IUPAC Name |
N-(4-sulfamoylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c12-19(16,17)10-3-1-9(2-4-10)13-11(15)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,15)(H2,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSQBRKATCDHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide](/img/structure/B5835853.png)
![{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5835860.png)


![4-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5835886.png)
![4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5835894.png)
![2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5835921.png)


![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)
![5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5835945.png)
![2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5835952.png)
![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)